1-Benzothiophen-2-yl(morpholin-4-yl)methanone
Description
Properties
IUPAC Name |
1-benzothiophen-2-yl(morpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(14-5-7-16-8-6-14)12-9-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBXBCPUICXXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
1-Benzothiophen-2-yl(morpholin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a benzothiophene moiety linked to a morpholine ring through a carbonyl group. This unique structure allows for interactions with various biological targets. Synthetic pathways for this compound often involve cyclization techniques and functional group modifications, which have been extensively explored in the literature .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . For instance, studies have shown that derivatives of benzothiophene can inhibit cancer cell proliferation and promote apoptosis in various cancer cell lines, including HeLa (cervical cancer) and U-87 MG (glioblastoma) cells . The mechanism often involves the modulation of microRNA expression, particularly targeting oncogenic miRNA such as miR-21, which is linked to tumor growth and survival .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties . It has demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor , particularly targeting trypanothione reductase in Trypanosoma parasites. This inhibition is crucial for developing treatments against diseases like Chagas disease . The structure–activity relationship (SAR) studies indicate that modifications to the morpholine ring can enhance enzyme binding and selectivity .
Study 1: Anticancer Activity
In a recent study, various analogs of this compound were synthesized and tested for their ability to inhibit the growth of cancer cells. Compound 1j was identified as particularly potent, exhibiting an IC50 value of 10 μM against HeLa cells. Functional assays confirmed that this compound significantly increased apoptosis rates while decreasing cell viability .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results indicated that the compound inhibited bacterial growth with an MIC value of 15 μg/mL, showcasing its potential as an antimicrobial agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This includes binding to receptors or enzymes that play critical roles in disease processes. For instance, its interaction with microRNA pathways can lead to altered gene expression profiles that favor apoptosis in cancer cells .
Summary Table of Biological Activities
Scientific Research Applications
1-Benzothiophen-2-yl(morpholin-4-yl)methanone is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores its applications, focusing on its synthesis, biological activity, and relevance in drug development, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a benzothiophene moiety linked to a morpholine ring through a carbonyl group. This structural configuration is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit telomerase activity, which is crucial in cancer cell proliferation. For instance:
- Telomerase Inhibition : Compounds similar to this compound have shown IC50 values ranging from 1.7 to 5.9 μM in inhibiting telomerase, indicating strong biological activity against cancer cells .
Neuroprotective Properties
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective effects. The morpholine ring is known for enhancing blood-brain barrier permeability, making it a suitable candidate for treating neurodegenerative diseases.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research indicates that similar benzothiophene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis .
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| Telomerase Inhibition | 1.7 - 5.9 | |
| Anti-inflammatory | Not specified | |
| Neuroprotection | Not specified |
Case Study 1: Telomerase Inhibition
A study conducted on a series of novel compounds synthesized from benzothiophene derivatives demonstrated significant telomerase inhibition. The results indicated that modifications to the morpholine ring enhanced potency, with several compounds achieving IC50 values below 10 μM .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of morpholine-containing benzothiophene derivatives. The study revealed that these compounds could reduce oxidative stress markers in neuronal cells, suggesting their potential utility in treating neurodegenerative disorders .
Q & A
Q. What are the standard synthetic routes for 1-Benzothiophen-2-yl(morpholin-4-yl)methanone, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic acyl substitution, where a benzothiophene carbonyl chloride reacts with morpholine under basic conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine or DMAP enhance yield by neutralizing HCl byproducts. Reaction progress is monitored via TLC (silica gel, hexane/ethyl acetate eluent), and purification employs column chromatography .
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural validation combines spectroscopic and crystallographic methods:
- NMR : and NMR identify proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm) and carbonyl resonance (~200 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 275.08).
- X-ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between benzothiophene and morpholine moieties .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Initial screening includes:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs).
- Cytotoxicity : MTT assays on cancer cell lines (IC50 determination).
- Receptor Binding : Radioligand displacement studies (e.g., GPCR targets). Positive controls (e.g., staurosporine for kinases) and solvent-matched blanks are critical for minimizing artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) modeling guide the optimization of this compound?
SAR studies use:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases).
- QSAR Models : Partial least squares (PLS) regression correlates substituent effects (e.g., electron-withdrawing groups on benzothiophene) with activity.
- Free Energy Perturbation (FEP) : Computes ΔΔG for morpholine ring modifications. Validate predictions with synthesized analogs and in vitro testing .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Common issues include:
Q. How can contradictory data from spectroscopic vs. computational structural analyses be reconciled?
Discrepancies (e.g., DFT-predicted vs. X-ray bond angles) are addressed by:
- Conformational Analysis : Cremer-Pople puckering parameters quantify morpholine ring distortion (e.g., chair vs. boat) using Gaussian-optimized geometries.
- Solvent Effects : PCM models in Gaussian 16 account for solvent-induced polarization shifts in NMR chemical shifts .
Q. What advanced techniques elucidate target interaction mechanisms for this compound?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies ΔH and ΔS of binding.
- Cryo-EM : Resolves binding poses in membrane protein complexes (e.g., ion channels). Pair with mutagenesis to identify critical residues .
Methodological Tables
Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Example Data for Target Compound |
|---|---|---|
| NMR | Solvent (CDCl3), δ 7.8–8.2 (benzothiophene protons) | δ 7.85 (d, J=5.2 Hz, 1H) |
| X-ray Diffraction | Space group (e.g., P2₁/c), R-factor | R1 = 3.2%, wR2 = 8.5% |
| HRMS | Ionization mode (ESI+) | [M+H]+: 275.0821 (calc. 275.0819) |
Table 2. Optimization of Synthetic Yield via Solvent Screening
| Solvent | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Dichloromethane | 25 | 78 | None (HPLC purity >99%) |
| THF | 0 | 65 | Traces of hydrolyzed chloride |
| Acetonitrile | 25 | 52 | Dimethylamine adducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
